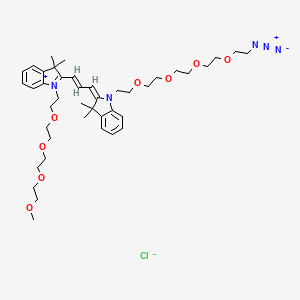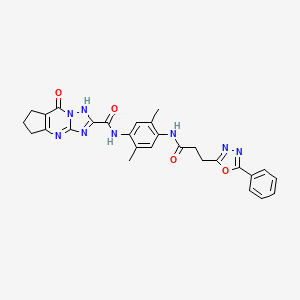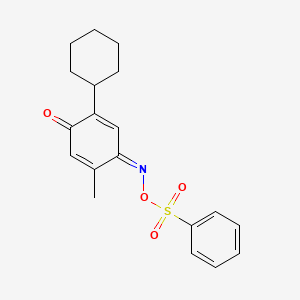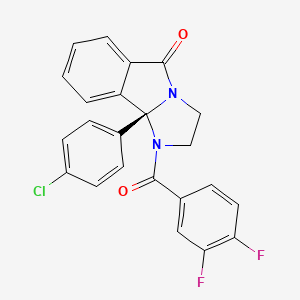
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate is an active metabolite of the HMG-CoA reductase inhibitor rosuvastatin. It is formed when rosuvastatin undergoes demethylation, primarily by the cytochrome P450 isoform CYP2C9 and to a lesser extent by CYP2C19 and CYP3A4 . This compound is significant in the field of cardiovascular research due to its role in cholesterol metabolism and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate is synthesized through the demethylation of rosuvastatin. The process involves the use of cytochrome P450 enzymes, specifically CYP2C9, CYP2C19, and CYP3A4 . The reaction conditions typically include the presence of these enzymes and appropriate cofactors to facilitate the demethylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using bioreactors. The process is optimized to ensure high yield and purity of the compound. The product is then purified using techniques such as liquid chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of rosuvastatin and its metabolites in biological samples
Biology: The compound is studied for its role in cholesterol metabolism and its effects on various biological pathways
Medicine: It is investigated for its potential therapeutic applications in the treatment of cardiovascular diseases, particularly in lowering cholesterol levels
Industry: The compound is used in the pharmaceutical industry for the development of new drugs and formulations targeting cholesterol metabolism
Mechanism of Action
N-Desmethyl Rosuvastatin Disodium Salt Monohydrate exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This mechanism is similar to that of rosuvastatin, but the metabolite may have distinct pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Desmethyl Rosuvastatin Disodium Salt Monohydrate include other metabolites of rosuvastatin, such as rosuvastatin lactone and rosuvastatin-5S-lactone . These compounds share similar chemical structures and mechanisms of action but may differ in their pharmacokinetic properties and biological activities .
Uniqueness
This compound is unique due to its specific formation pathway and its role as an active metabolite of rosuvastatin. Its distinct pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, make it an important compound for studying the overall pharmacological effects of rosuvastatin .
Properties
Molecular Formula |
C42H52F2N6Na2O13S2 |
|---|---|
Molecular Weight |
997.0 |
IUPAC Name |
disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C21H26FN3O6S.2Na.H2O/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;;1H2/q;2*+1;/p-2/b9-8+;;;/t15-,16-;;;/m1.../s1 |
InChI Key |
YIAPWJZVDLSKPL-HTAYYFEJSA-L |
SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.O.[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-desmethyl Rosuvastatin sodium salt hydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









